Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and an amido group linked to a dichloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amido Group: The amido group is introduced by reacting the piperidine derivative with 5,6-dichloropyridine-3-carboxylic acid or its derivatives under amide coupling conditions.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amido group to an amine.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloropyridine-3-amido)piperidine-1-carboxylate
- Tert-butyl 4-(5,6-dichloropyridine-2-amido)piperidine-1-carboxylate
- Tert-butyl 4-(5,6-dichloropyridine-3-amido)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate is unique due to the specific positioning of the dichloropyridine moiety and the piperidine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct pharmacological and material properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(5,6-dichloropyridine-3-carbonyl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O3/c1-16(2,3)24-15(23)21-6-4-11(5-7-21)20-14(22)10-8-12(17)13(18)19-9-10/h8-9,11H,4-7H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUPCTXWUCBCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901113396 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5,6-dichloro-3-pyridinyl)carbonyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296172-35-4 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5,6-dichloro-3-pyridinyl)carbonyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(5,6-dichloro-3-pyridinyl)carbonyl]amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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